4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups like amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Piperazine-1-carbothioamide derivatives exhibit pharmacological diversity depending on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Spectral Comparison of Piperazine-1-Carbothioamide Derivatives
Key Observations:
- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or trifluoromethylphenyl analogs .
- Aromatic vs. Heterocyclic Substituents : Compounds with pyridinyl or benzimidazolyl groups (e.g., 4g ) exhibit distinct electronic profiles, influencing receptor binding or enzyme inhibition.
Pharmacological Activity Comparison
Serotonin Receptor Interactions
- p-MPPI and p-MPPF : These 2-methoxyphenylpiperazine derivatives act as competitive 5-HT₁A antagonists (ID₅₀ ~3–5 mg/kg in vivo).
- 18F-Mefway : A fluorinated analog with high 5-HT₁A binding (IC₅₀ ~26 nM) and PET imaging utility. Structural similarities to the target compound highlight the role of fluorinated aryl groups in CNS targeting.
Enzyme Inhibition
- NCT-503 : Inhibits phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis. Its 4-(trifluoromethyl)benzyl group is critical for activity, whereas the target compound’s 2-fluorophenyl may lack similar efficacy.
Anticancer Activity
Biological Activity
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound belonging to the piperazine derivative class. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in neuropharmacology and drug development. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3OS
- Molecular Weight : 345.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Serotonergic Activity : The compound exhibits significant affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and antidepressant effects .
- Modulation of Neurotransmission : By binding to these receptors, the compound may enhance serotonergic transmission, leading to potential antidepressant-like effects observed in animal models .
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Antidepressant-Like Effects :
- Sedative Properties :
- Neurotoxicity Assessment :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar piperazine derivatives:
| Compound Name | Antidepressant Activity | Sedative Activity | Neurotoxicity Threshold |
|---|---|---|---|
| This compound | High (effective dose: 2.5 mg/kg) | Moderate (ED50: 17.5 mg/kg) | High (TD50: 53.2 mg/kg) |
| Imipramine | Moderate | High | Moderate |
| N-(4-methoxyphenyl)piperazine | Low | Low | Low |
Case Studies
Several studies have focused on the pharmacological potential of similar piperazine derivatives:
- Study on Antidepressant Activity : A series of derivatives were synthesized and evaluated for their affinity toward serotonergic receptors. The findings indicated that modifications in the piperazine structure could enhance receptor binding and improve antidepressant efficacy .
- Neurotoxicity Evaluation : Research involving various piperazine derivatives highlighted the importance of structural modifications in reducing neurotoxic effects while maintaining therapeutic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
